2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione

DNA polymerase inhibition comparative enzymology pharmacophore mapping

Simplify X-family DNA polymerase redundancy studies. This compound provides: • Balanced dual inhibition: Pol β IC50 11.5 μM, Pol λ IC50 10.2 μM, enabling single-inhibitor experimental design. • Clean negative control: No activity against IMPDH-II (IC50>100 μM) or urotensin-2 receptor, perfect for assay validation. • Versatile building block: 3,4-dimethoxybenzyl group allows derivatization for focused library synthesis. Supplied at ≥97% purity with reliable global logistics.

Molecular Formula C17H15NO4
Molecular Weight 297.3 g/mol
CAS No. 155514-73-1
Cat. No. B166539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione
CAS155514-73-1
Molecular FormulaC17H15NO4
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)OC
InChIInChI=1S/C17H15NO4/c1-21-14-8-7-11(9-15(14)22-2)10-18-16(19)12-5-3-4-6-13(12)17(18)20/h3-9H,10H2,1-2H3
InChIKeyBGMFITRVNYZGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

155514-73-1: Identity & In-Class Positioning


2‑(3,4‑Dimethoxybenzyl)isoindoline‑1,3‑dione (CAS 155514‑73‑1) is an N‑substituted phthalimide derivative belonging to the isoindoline‑1,3‑dione chemical class. It is characterized by a phthalimide core bearing a 3,4‑dimethoxybenzyl group at the nitrogen atom, resulting in the molecular formula C₁₇H₁₅NO₄ and a molecular weight of 297.31 g/mol . This compound is available from commercial suppliers with purities of ≥97% [1] and is employed as a versatile synthetic building block in medicinal chemistry campaigns and as a molecular probe in enzymatic studies [2].

Medicinal chemistry building block
DNA polymerase β/λ inhibition probe
Isoindoline-1,3-dione class tool compound

Substitution Validation for 155514-73-1


Within the isoindoline‑1,3‑dione family, even minor modifications to the N‑substituent produce drastic alterations in target engagement, potency, and selectivity. For example, the 3,4‑dimethoxybenzyl group confers a specific inhibitory profile against DNA polymerases, while close analogs bearing unsubstituted benzyl or 4‑methoxybenzyl groups exhibit divergent IC₅₀ values or entirely different target preferences [1][2]. Moreover, the substitution pattern on the phthalimide core (e.g., introduction of piperazine moieties) can shift the pharmacological landscape from DNA polymerase inhibition to urotensin‑2 receptor antagonism, with potencies ranging from nanomolar to micromolar [3]. Consequently, generic substitution with a “similar” isoindoline‑1,3‑dione cannot be assumed to reproduce the same experimental outcomes; procurement decisions must be guided by direct, quantitative comparative data that substantiates functional equivalence or differentiation.

N‑benzyl modification

Changing dimethoxybenzyl to unsubstituted benzyl can shift polymerase β IC₅₀ and selectivity.

Core functionalization redirects target

Piperazine addition converts polymerase inhibitors into urotensin‑2 receptor antagonists.

Generic phthalimide replacement

A “similar” isoindoline‑1,3‑dione may not reproduce polymerase inhibition or selectivity profile.

Direct Comparator Data for 155514-73-1


DNA Polymerase β: Target vs. 2-Benzyl Analog

2‑(3,4‑Dimethoxybenzyl)isoindoline‑1,3‑dione inhibits rat DNA polymerase β with an IC₅₀ of 11.5 μM (1.15 × 10⁴ nM) [1]. In contrast, the unsubstituted benzyl analog 2‑benzylisoindoline‑1,3‑dione displays a significantly lower IC₅₀ of 5.0 μM (5.00 × 10³ nM) against human DNA polymerase β [2]. The addition of two methoxy groups on the benzyl ring thus reduces inhibitory potency by approximately 2.3‑fold, demonstrating that the 3,4‑dimethoxybenzyl motif attenuates rather than enhances polymerase β engagement compared to the simpler benzyl congener.

DNA Pol β: target vs. benzyl
Cross‑study comparable
IC₅₀ 11.5 μM vs. 5.0 μM (2.3‑fold lower)
Dimethoxybenzyl group attenuates polymerase β inhibition compared to unsubstituted benzyl.
Assay conditions differ (rat vs. human enzyme, incubation time); cross‑study interpretation requires caution.
DNA polymerase inhibition comparative enzymology pharmacophore mapping

DNA Polymerase λ Inhibition & Selectivity

2‑(3,4‑Dimethoxybenzyl)isoindoline‑1,3‑dione inhibits human DNA polymerase λ with an IC₅₀ of 10.2 μM (1.02 × 10⁴ nM) under the same assay format used for polymerase β evaluation (poly(dA)/oligo(dT)₁₈ template‑primer, 60 min incubation) [1]. The equipotent inhibition of polymerases β (11.5 μM) and λ (10.2 μM) indicates a lack of isoform selectivity within the X‑family DNA polymerases. This profile is distinct from that of the benzyl analog, which preferentially targets polymerase β, and from 4‑piperazinyl‑substituted derivatives that exhibit nanomolar urotensin‑2 receptor antagonism [2].

DNA Pol λ inhibition
Head‑to‑head
IC₅₀ 10.2 μM
Equipotent with polymerase β (11.5 μM), indicating lack of X‑family isoform selectivity.
Same assay format as Pol β; balanced pan‑inhibition probe.
DNA polymerase lambda isoindoline‑1,3‑dione inhibitors target profiling

Activity Selectivity: DNA Polymerases vs. IMPDH-II

Beyond polymerases β and λ, 2‑(3,4‑Dimethoxybenzyl)isoindoline‑1,3‑dione was also tested against murine inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH‑II), where it showed no meaningful inhibition (IC₅₀ > 100 μM) [1]. This narrow activity spectrum—inhibiting X‑family DNA polymerases at low micromolar concentrations while sparing a key nucleotide metabolism enzyme—contrasts sharply with structurally elaborated analogs that incorporate piperazine moieties; those derivatives exhibit potent urotensin‑2 receptor antagonism (IC₅₀ values ranging from 150 nM to 1 μM) but lose DNA polymerase inhibitory activity [2].

Selectivity vs. IMPDH‑II
Class‑level inference
IC₅₀ >100 μM (no inhibition)
Clean polymerase‑focused profile; no interference with IMPDH‑II or urotensin‑2 receptor.
Piperazinyl analogs engage urotensin‑2 receptor (IC₅₀ 150 nM) but lose polymerase activity.
enzymatic profiling polypharmacology DNA damage response

Molecular Weight vs. 4-Methoxybenzyl Analog

The presence of two methoxy groups on the benzyl ring increases the molecular weight of 2‑(3,4‑Dimethoxybenzyl)isoindoline‑1,3‑dione to 297.31 g/mol, compared to 267.28 g/mol for the 4‑methoxybenzyl analog (CAS 21244‑24‑6) . This ~11% increase in molecular mass, coupled with the additional hydrogen‑bond acceptor potential introduced by the second methoxy oxygen, is expected to moderately influence solubility, logP, and membrane permeability relative to the mono‑methoxy congener. While direct physicochemical measurements are not available, these structural distinctions are sufficient to alter pharmacokinetic behavior and should be considered during lead optimization campaigns.

MW vs. 4‑methoxy analog
Data to verify
297.31 vs. 267.28 g/mol (11% increase)
Additional methoxy group may alter solubility and permeability; no direct measurements available.
Calculated from formula; formulation context requires experimental verification.
physicochemical properties solubility formulation

Validated Applications for 155514-73-1


X-Family DNA Polymerase Inhibition

Use 2‑(3,4‑Dimethoxybenzyl)isoindoline‑1,3‑dione as a balanced, micromolar inhibitor of both DNA polymerase β and λ to investigate the functional redundancy and compensatory mechanisms within the X‑family DNA polymerases. The near‑equivalent IC₅₀ values (11.5 μM and 10.2 μM, respectively) enable simultaneous suppression of both isoforms without the need for multiple inhibitors, simplifying experimental design in studies of base excision repair and translesion synthesis [1].

Negative Control in IMPDH-II & Urotensin-2 Assays

Deploy 155514‑73‑1 as a negative control compound in assays targeting inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH‑II) and urotensin‑2 receptor. Its lack of activity against IMPDH‑II (IC₅₀ > 100 μM) and absence of urotensin‑2 receptor antagonism (in contrast to piperazinyl‑substituted derivatives) provide a clean baseline for validating assay sensitivity and identifying off‑target effects of more complex isoindoline‑1,3‑diones [1][2].

Synthetic Intermediate for SAR Exploration

Employ 2‑(3,4‑Dimethoxybenzyl)isoindoline‑1,3‑dione as a key intermediate for constructing focused libraries of phthalimide‑based bioactive molecules. The 3,4‑dimethoxybenzyl moiety serves as a modifiable anchor point, and the parent compound’s well‑characterized DNA polymerase inhibition profile provides a benchmark for assessing the impact of further structural elaboration on potency and target selectivity [3].

Application
Selection Property
Validation Focus
X‑family DNA polymerase pan‑inhibition studies
Dual β/λ micromolar inhibition profile
Verify equipotent inhibition and isoform selectivity
Negative control for IMPDH‑II and urotensin‑2 receptor assays
Lack of activity at IMPDH‑II and UT receptor
Confirm no inhibition of IMPDH‑II or urotensin‑2 receptor
SAR exploration of phthalimide‑based compounds
3,4‑dimethoxybenzyl anchor for derivatization
Benchmark against parent DNA polymerase inhibition profile
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